molecular formula C15H26N2O2 B12956840 tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat

tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat

Cat. No.: B12956840
M. Wt: 266.38 g/mol
InChI Key: OESJCJWBSVUZRC-UHFFFAOYSA-N
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Description

tert-Butyl 7,12-diazadispiro[2152]dodecane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of appropriate diazadispiro precursors with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diazadispiro moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylate is investigated for its potential as a drug candidate. Its spirocyclic structure is of particular interest for the development of novel therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate

Uniqueness

What sets tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylate apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

tert-butyl 9,12-diazadispiro[2.1.55.23]dodecane-9-carboxylate

InChI

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-8-4-5-14(11-17)9-15(6-7-15)16-10-14/h16H,4-11H2,1-3H3

InChI Key

OESJCJWBSVUZRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC3(CC3)NC2

Origin of Product

United States

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